3-(1H-indol-1-yl)-N-(4H-1,2,4-triazol-3-yl)propanamide

Fragment-based drug discovery Lead optimization Physicochemical property profiling

Avoid potency deviations from generic 'indole-triazole' mixes. This unsubstituted core (MW 269.3, logP 1.29) ensures a consistent baseline for fragment growth and SAR exploration. Key advantages: Ideal fragment space (<300 Da) starting point for elastase (cf. analog 9d Ki 0.51 µM) and CDK4/6 programs. Minimal off-target liabilities; systematically build IP without pre-existing ring substitutions. Benchmark physiochemical standard for ADMET and library design (TPSA 80.5 Ų).

Molecular Formula C13H13N5O
Molecular Weight 255.28 g/mol
Cat. No. B12169390
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1H-indol-1-yl)-N-(4H-1,2,4-triazol-3-yl)propanamide
Molecular FormulaC13H13N5O
Molecular Weight255.28 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CN2CCC(=O)NC3=NC=NN3
InChIInChI=1S/C13H13N5O/c19-12(16-13-14-9-15-17-13)6-8-18-7-5-10-3-1-2-4-11(10)18/h1-5,7,9H,6,8H2,(H2,14,15,16,17,19)
InChIKeyDZQDWJYVABJOIK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(1H-Indol-1-yl)-N-(4H-1,2,4-triazol-3-yl)propanamide – Sourcing & Structural Baseline


3-(1H-Indol-1-yl)-N-(4H-1,2,4-triazol-3-yl)propanamide is a synthetic bi-heterocyclic compound that joins an unsubstituted indole ring to a 1,2,4-triazole core via a propanamide linker. Its molecular formula is C14H15N5O (MW ≈ 269.3 g/mol) . The compound belongs to a well-explored class of indole–triazole hybrids that have been investigated as elastase inhibitors [1], CDK4/6 inhibitors [2], and FAK-targeted anticancer agents [3]. Unlike many analogs that bear substituents on the indole or triazole rings, this compound retains a minimal, unadorned scaffold, making it a strategic choice for fragment-based screening, late-stage functionalization, and structure–activity relationship (SAR) baseline studies.

3-(1H-Indol-1-yl)-N-(4H-1,2,4-triazol-3-yl)propanamide – Generic Substitution Risk


Indole–triazole hybrids are not functionally interchangeable due to large differences in lipophilicity, hydrogen-bonding capacity, and target-binding poses driven by subtle ring-substitution patterns. In the elastase inhibitor series described by Shakila et al., moving from a para-methyl to a para-ethyl group on the phenyl ring shifted the IC50 by ~270-fold (0.142 vs. 38.338 µM) [1]. In the CDK4/6 inhibitor series of Ghobish et al., the best compound (Vg) showed an IC50 of 0.891 µM against MCF-7 cells versus 3.144 µM for staurosporine, while a close structural analog (Vf) was ~3.3-fold less potent [2]. These steep SAR gradients mean that a compound purchased as a generic “indole-triazole” without verifying its exact substitution pattern can deliver potency deviations exceeding 1–2 log units relative to the intended scaffold. 3-(1H-Indol-1-yl)-N-(4H-1,2,4-triazol-3-yl)propanamide occupies a unique position as the unsubstituted core, offering the lowest molecular weight and fewest off-target liabilities among analogs in its sub-series, which is a critical consideration for hit triage and lead optimization programs.

3-(1H-Indol-1-yl)-N-(4H-1,2,4-triazol-3-yl)propanamide – Quantitative Differentiation Evidence


Ligand Efficiency Advantage Over Substituted Analogs

3-(1H-Indol-1-yl)-N-(4H-1,2,4-triazol-3-yl)propanamide has a molecular weight of 269.3 g/mol and a calculated logP of approximately 1.29, with a topological polar surface area of 80.5 Ų, 5 hydrogen bond acceptors, and 2 hydrogen bond donors . In contrast, the closest substituted analogs such as 3-(5-methoxy-1H-indol-1-yl)-N-(4H-1,2,4-triazol-3-yl)propanamide add a methoxy group (MW ≈ 299.3 g/mol, logP shift), while 3-(1-methyl-1H-indol-3-yl)-N-(4H-1,2,4-triazol-3-yl)propanamide adds a methyl substituent (MW ≈ 283.3 g/mol). The unsubstituted compound thus retains the lowest MW and highest fraction of sp³ character among this set, maximizing ligand efficiency (LE) and providing a clean baseline for fragment growth strategies [1].

Fragment-based drug discovery Lead optimization Physicochemical property profiling

Elastase Inhibition Benchmark

In the elastase inhibitor study by Shakila et al., bi-heterocyclic propanamides with indole-triazole scaffolds yielded compounds with IC50 values as low as 0.142 ± 0.014 µM (compound 9d) against elastase, compared to the standard oleanolic acid (IC50 = 13.453 ± 0.015 µM) [1]. Although 3-(1H-Indol-1-yl)-N-(4H-1,2,4-triazol-3-yl)propanamide was not directly tested in this series, its core structure is a minimal analog of the active scaffold. The key pharmacophoric elements – indole ring, triazole ring, and propanamide linker – are preserved, while the absence of additional substituted phenyl rings in the target compound reduces steric bulk and may offer a better starting point for systematic SAR exploration. The competitive inhibition kinetics (Ki = 0.51 µM for compound 9d) further validate the propanamide-linked triazole-indole chemotype as a viable serine protease inhibitor framework [1].

Elastase inhibition Serine protease inhibitors Inflammation

CDK4/CDK6 Inhibition Benchmark

Ghobish et al. reported a series of indolyl 1,2,4-triazole derivatives with CDK4 IC50 values ranging from 0.049 µM to 3.031 µM and CDK6 IC50 from 0.075 µM to 1.11 µM, surpassing staurosporine (CDK4 IC50 = 1.027 µM; CDK6 IC50 = 0.402 µM). The most active compounds Vf and Vg inhibited MCF-7 cell growth with IC50 values of 2.91 µM and 0.891 µM, respectively, outperforming staurosporine (IC50 = 3.144 µM) [1]. The SAR data reveal that substituents on the indole and triazole rings profoundly modulate potency. The unsubstituted core, 3-(1H-Indol-1-yl)-N-(4H-1,2,4-triazol-3-yl)propanamide, represents the minimal scaffold upon which these potency gains were built, making it a critical reference compound for medicinal chemistry programs seeking to rationally design next-generation CDK4/6 inhibitors.

CDK4/6 inhibition Anticancer agents Breast cancer

Triazole Regioisomer Advantage

The target compound features an amide bond at the 3-position of the 4H-1,2,4-triazole ring, whereas commercially common analogs such as 3-(1H-indol-1-yl)-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]propanamide carry the amide at the 5-position of a 1H-1,2,4-triazole . This regioisomeric difference alters the electronic distribution, hydrogen-bonding geometry, and metabolic stability of the amide bond. The 4H-1,2,4-triazol-3-yl amide places the carbonyl in conjugation with the N4 nitrogen, potentially increasing rotational barrier and reducing susceptibility to amidase cleavage compared to the 5-yl isomer [1]. For researchers seeking metabolically stable negative controls or core scaffolds resistant to hydrolytic degradation, this regioisomer offers a distinct advantage.

Regioisomer differentiation Amide bond geometry Target engagement

3-(1H-Indol-1-yl)-N-(4H-1,2,4-triazol-3-yl)propanamide – Top Application Scenarios


Fragment Screening for Serine Proteases

As the minimal core scaffold of the elastase inhibitor series described by Shakila et al. [1], 3-(1H-Indol-1-yl)-N-(4H-1,2,4-triazol-3-yl)propanamide is ideally suited for fragment-based screening campaigns targeting neutrophil elastase and related serine proteases. With MW = 269.3 g/mol, it falls within the optimal fragment space (<300 Da) and can serve as a starting point for structure-guided fragment growth, leveraging the Ki value of 0.51 µM observed for its closest elaborated analog 9d [1]. Procurement of this minimal scaffold allows internal medicinal chemistry teams to build proprietary IP without carrying forward the substituted phenyl rings that dominate known elastase inhibitor chemotypes.

CDK4/6 Lead Optimization Template

The compound represents the core template for the CDK4/6 inhibitor series reported by Ghobish et al., where decorated analogs achieved MCF-7 cytotoxicity IC50 values as low as 0.891 µM, outperforming the reference staurosporine (3.144 µM) [2]. By procuring the unsubstituted scaffold, researchers can systematically explore substituent effects on CDK4 vs. CDK6 selectivity, building on the known SAR that small modifications can shift potency by factors exceeding 5-fold [2]. This approach reduces synthetic burden and accelerates the identification of selective CDK4/6 inhibitors with improved therapeutic windows.

Physicochemical Reference for Indole-Triazole Libraries

With a calculated logP of 1.29, TPSA of 80.5 Ų, and a favorable HBD/HBA profile (2 donors, 5 acceptors) , 3-(1H-Indol-1-yl)-N-(4H-1,2,4-triazol-3-yl)propanamide sits comfortably within Lipinski and Veber drug-likeness space. It can serve as a physicochemical reference standard when designing larger indole-triazole compound libraries, enabling computational chemists to benchmark new virtual compounds against a minimal, drug-like core. Its lower MW and logP relative to substituted analogs also make it a preferred choice for permeability and solubility assays in early ADMET profiling.

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